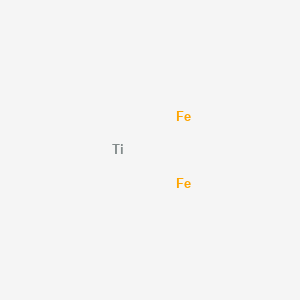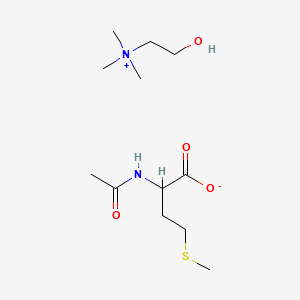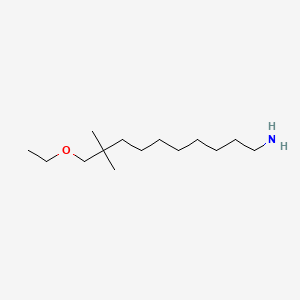
1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate, also known as terpinyl isobutyrate, is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . It is an ester derived from isobutyric acid and terpineol. This compound is known for its fruity, floral, and herbaceous odor, making it useful in various fragrance applications .
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate is typically synthesized through the esterification of terpineol with isobutyric acid. The reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as fractional distillation, are common in industrial production .
化学反応の分析
Types of Reactions
1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
科学的研究の応用
1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism of action of 1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved in its biological effects are still under investigation .
類似化合物との比較
Similar Compounds
1-Methyl-4-(1-acetoxy-1-methylethyl)-cyclohex-2-enol: Similar structure but with an acetoxy group instead of an isobutyrate group.
4-Isopropyl-1-methylcyclohex-2-enol: Similar structure but with a hydroxyl group instead of an ester group.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-: Similar structure but with a different stereochemistry.
Uniqueness
1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and olfactory properties. Its combination of a cyclohexene ring with an isobutyrate ester makes it particularly valuable in fragrance applications .
特性
CAS番号 |
94135-72-5 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
2-(4-methylcyclohex-2-en-1-yl)propan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-10(2)13(15)16-14(4,5)12-8-6-11(3)7-9-12/h6,8,10-12H,7,9H2,1-5H3 |
InChIキー |
URCBVDFQDTZIBF-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C=C1)C(C)(C)OC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


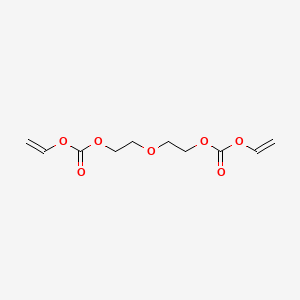

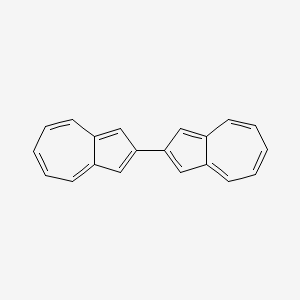


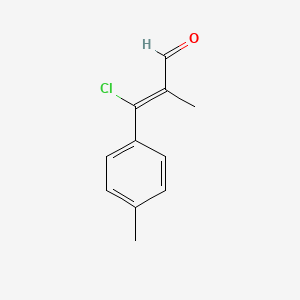
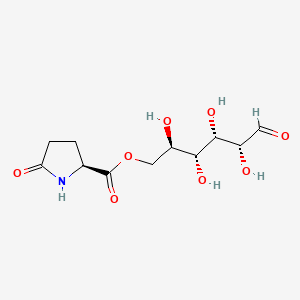
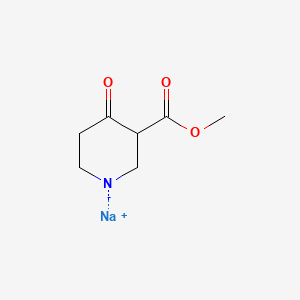
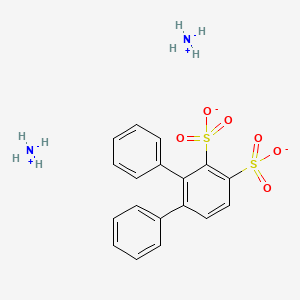
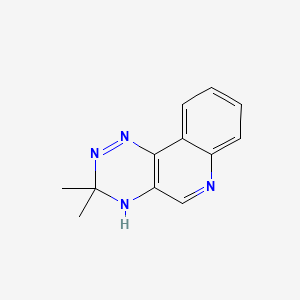
![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)
